molecular formula C4H9NaO2S B6161753 sodium butane-1-sulfinate CAS No. 16642-95-8

sodium butane-1-sulfinate

Cat. No. B6161753
CAS RN: 16642-95-8
M. Wt: 144.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Butane-1-Sulfinate is a salt of butanesulfonic acid and sodium . It is a part of a toolbox of diversification reagents, which are ideal for the late-stage functionalization of nitrogen-containing heterocycles .


Synthesis Analysis

Sodium Butane-1-Sulfinate has been used as a building block for the synthesis of organosulfur compounds . It has been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .


Molecular Structure Analysis

The molecular formula of Sodium Butane-1-Sulfinate is C4H9NaO2S . The molecular weight is 144.17 .


Chemical Reactions Analysis

Sodium Butane-1-Sulfinate has been used in various chemical reactions. It has been used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .


Physical And Chemical Properties Analysis

Sodium Butane-1-Sulfinate is a powder . It has a melting point of 250 °C .

Scientific Research Applications

Late-Stage Functionalization of Nitrogen-Containing Heterocycles

Sodium butane-1-sulfinate serves as a diversification reagent ideal for the late-stage functionalization of nitrogen-containing heterocycles . This process is crucial for pharmaceutical research, as it allows for the modification of existing drug molecules to improve their efficacy, reduce side effects, or create new patentable entities.

Synthesis of Sulfones

This compound is used in the synthesis of sulfones, which are valuable in various fields such as pharmaceuticals, agrochemicals, and material science . Sulfones feature prominently in the development of new drugs and agrochemicals due to their stability and biological activity.

Creation of Carbon-Carbon Bonds

Sodium butane-1-sulfinate is employed in reactions that form carbon-carbon bonds, a fundamental aspect of organic synthesis . The ability to create C-C bonds with high precision enables chemists to construct complex molecules for materials science and drug development.

Regioselective C-H Functionalization

The compound’s utility extends to the regioselective C-H functionalization of electron-deficient heteroarenes . This method is significant for modifying molecules in a targeted manner, which is particularly useful in the synthesis of complex organic compounds.

Synthesis of Sulfonamides

It is also a precursor for the synthesis of sulfonamides . Sulfonamides have a rich history as antibacterial agents and continue to be explored for new therapeutic applications, including their role as inhibitors of enzymes like carbonic anhydrase.

Analytical Chemistry Applications

In analytical chemistry, sodium butane-1-sulfinate is used as a mobile phase component to separate various selenium compounds . This application is essential for environmental monitoring and food safety, as selenium compounds can be both necessary nutrients and toxic substances.

Mechanism of Action

Target of Action

Sodium butane-1-sulfinate (also known as sodium 1-butanesulfonate) is a chemical compound with the empirical formula C₄H₉NaO₂S and a molecular weight of 144.17 g/mol . Its primary targets are not extensively studied, but it is commonly used as a reagent in organic synthesis. As a sulfinate, it likely interacts with various biological molecules, including proteins and enzymes.

Biochemical Pathways

The exact biochemical pathways affected by sodium butane-1-sulfinate are context-dependent These pathways may include:

Action Environment

Environmental factors, such as pH and solvent choice, can influence the reactivity of sodium butane-1-sulfinate. Adjusting these conditions allows fine-tuning of regioselectivity in reactions .

Safety and Hazards

Sodium Butane-1-Sulfinate is classified as a combustible solid . It has a WGK of 3 . It does not have a flash point .

Future Directions

Sodium Butane-1-Sulfinate has shown promise in the field of organosulfur chemistry, including sulfonyl radical-triggered photoredox catalysis and electrochemical synthesis . It is expected to continue to be a valuable tool in the synthesis of organosulfur compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis of sodium butane-1-sulfinate can be achieved through the reaction of butane-1-sulfinic acid with sodium hydroxide.", "Starting Materials": [ "Butane-1-sulfinic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve butane-1-sulfinic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting solution to remove any solid impurities", "Concentrate the filtrate under reduced pressure to obtain sodium butane-1-sulfinate as a solid" ] }

CAS RN

16642-95-8

Molecular Formula

C4H9NaO2S

Molecular Weight

144.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.